molecular formula C18H33B B14521434 Dicyclohexyl(hex-1-EN-1-YL)borane CAS No. 62594-04-1

Dicyclohexyl(hex-1-EN-1-YL)borane

Cat. No.: B14521434
CAS No.: 62594-04-1
M. Wt: 260.3 g/mol
InChI Key: QAMLPAIOMUQQIZ-UHFFFAOYSA-N
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Description

Dicyclohexyl(hex-1-en-1-yl)borane (C₁₂H₂₃B, molecular weight 178.128 g/mol) is a boron-containing organometallic compound featuring two cyclohexyl groups and a hex-1-enyl substituent . Its structure combines steric bulk from the cyclohexyl moieties with the π-electron system of the alkenyl group, enabling unique reactivity in organic synthesis. This compound is primarily employed in the preparation of conjugated polyenes, such as (4Z)-1,2,4,6-heptatetraenes, via regioselective transformations . Its stability and selectivity in cross-coupling and hydroboration reactions make it valuable in asymmetric synthesis and catalytic cycles .

Properties

CAS No.

62594-04-1

Molecular Formula

C18H33B

Molecular Weight

260.3 g/mol

IUPAC Name

dicyclohexyl(hex-1-enyl)borane

InChI

InChI=1S/C18H33B/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h11,16-18H,2-10,12-15H2,1H3

InChI Key

QAMLPAIOMUQQIZ-UHFFFAOYSA-N

Canonical SMILES

B(C=CCCCC)(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl(hex-1-EN-1-YL)borane can be synthesized through the hydroboration of hex-1-yne with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to hex-1-yne under controlled conditions, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(hex-1-EN-1-YL)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The boron atom in the compound can be substituted with other groups, leading to the formation of new organoborane compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield boronic acids, while reduction reactions can produce alkanes or other reduced species. Substitution reactions result in the formation of new organoborane compounds with different functional groups.

Scientific Research Applications

Dicyclohexyl(hex-1-EN-1-YL)borane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form carbon-boron bonds.

    Medicine: Organoborane compounds, including this compound, are investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics and aerospace.

Mechanism of Action

The mechanism of action of dicyclohexyl(hex-1-EN-1-YL)borane involves its ability to form stable carbon-boron bonds. The boron atom in the compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations. The compound’s reactivity is influenced by the electronic and steric properties of the cyclohexyl and hex-1-en-1-yl groups.

Comparison with Similar Compounds

Table 1: Key Structural Properties of Selected Boranes

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Steric Bulk Index*
Dicyclohexyl(hex-1-en-1-yl)borane C₁₂H₂₃B 178.13 Cyclohexyl, hex-1-enyl High
Diisopinocampheyl propargyl borane C₂₀H₃₁B 274.27 Isopinocampheyl, propargyl Very High
9-Borabicyclo[3.3.1]nonane (9-BBN) C₈H₁₅B 122.02 Bicyclic framework Moderate
Thexylborane (BH₂) C₆H₁₃B 96.98 Thexyl (bulky alkyl) High

*Steric bulk inferred from substituent size and reaction behavior .

  • Steric Effects: this compound exhibits high steric hindrance due to the cyclohexyl groups, comparable to thexylborane but less than diisopinocampheyl derivatives. This bulk influences regioselectivity in hydroboration, favoring less hindered alkenes .
  • Electronic Effects : The hex-1-enyl group provides partial conjugation with the boron center, enhancing electrophilicity compared to purely alkyl-substituted boranes like dicyclohexylborane (HBCy₂) .

Table 2: Comparative Reactivity in Key Reactions

Reaction Type This compound Diisopinocampheyl Propargyl Borane 9-BBN
Hydroboration Moderate regioselectivity High enantioselectivity High anti-Markovnikov
Cross-Coupling Effective in transmetallation Limited due to steric bulk Rarely used
Asymmetric Synthesis Moderate High (e.g., α-allenic alcohols) Low
Conjugated Polyene Synthesis High efficacy Not reported Not applicable
  • Hydroboration : Unlike 9-BBN, which favors anti-Markovnikov addition, this compound shows mixed selectivity due to competing electronic and steric effects .
  • Transmetallation: Used in preparing organozinc reagents (e.g., Ethyl[(E)-1-octenyl]zinc) via boron-to-zinc exchange, a pathway less accessible with more hindered boranes .
  • Heterocycle Synthesis : Compared to HBCy₂ (used in pyrrole synthesis via azide-epoxide ring closure), the hex-1-enyl variant enables extended conjugation in products .

Thermodynamic and Stability Profiles

Table 3: Stability and Dehydrogenation Data

Compound B–N Bond Length (Å)* Dehydrogenation Energy (kJ/mol)*
Piperidine borane 1.65 89.5
Pyrrolidine borane 1.62 92.1
This compound Not studied Not applicable

*Data from piperidine/pyrrolidine borane studies .

  • The cyclohexyl groups may enhance thermal stability but reduce dehydrogenation efficiency compared to N-heterocyclic boranes .

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